

Technical Support Center: BMS-564929 In Vivo Experiments

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Compound of Interest

Compound Name: BMS-564929

Cat. No.: B1667221

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of **BMS-564929** for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-564929** and what is its primary mechanism of action?

A1: **BMS-564929** is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is as a selective agonist for the androgen receptor (AR), with a high binding affinity (K_i of approximately 2.11 nM).[3] Unlike traditional androgens, **BMS-564929** is designed to exhibit tissue-selective anabolic effects, meaning it preferentially stimulates muscle and bone growth with reduced activity in reproductive tissues like the prostate.[1][2]

Q2: What is a recommended starting dosage range for in vivo experiments with **BMS-564929** in rats?

A2: Based on published studies in castrated male rats, a wide dosage range of 0.00001 to 10 mg/kg, administered once daily by oral gavage, has been explored.[3][4] The effective dose will depend on the specific research question and the desired level of androgen receptor activation. For stimulating muscle growth, significant effects have been observed at doses as low as 0.1 mg/kg.[3]

Q3: What is a suitable vehicle for formulating **BMS-564929** for oral administration?

A3: A commonly used vehicle for **BMS-564929** in rat studies is a solution or suspension of 80% PEG 400 and 20% Tween 20.[4]

Q4: What are the known pharmacokinetic properties of **BMS-564929** in rats?

A4: While specific pharmacokinetic data for **BMS-564929** can be limited in publicly available resources, related SARM studies in rats provide some general expectations. For instance, a similar SARM, S-1, demonstrated a terminal half-life of 3.6 to 5.2 hours after intravenous administration in rats.[5] The oral bioavailability of S-1 was found to be between 55% and 60%. [5] It is important to perform pharmacokinetic studies for **BMS-564929** under your specific experimental conditions.

Troubleshooting Guide

Q1: I am observing poor solubility of **BMS-564929** in my chosen vehicle. What can I do?

A1: If you are encountering solubility issues with the recommended 80% PEG 400 and 20% Tween 20 vehicle, consider the following:

- **Sonication:** Gently sonicate the mixture to aid in dissolution.
- **Warming:** Slightly warming the vehicle may improve solubility, but be cautious of compound degradation. Always check the compound's stability at elevated temperatures.
- **Alternative Formulations:** For some SARMS, formulations including DMSO have been used for initial solubilization, followed by dilution with other vehicles like PEG 300 and saline. However, the final concentration of DMSO should be kept low (typically under 10%) to minimize toxicity in vivo. A common alternative formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

Q2: My animals are showing signs of distress after oral gavage. How can I minimize this?

A2: Stress induced by oral gavage can impact experimental outcomes.[7][8] To minimize distress:

- **Proper Technique:** Ensure personnel are well-trained in oral gavage techniques. The gavage needle should be of the correct size for the animal and inserted gently to avoid injury to the esophagus or trachea.
- **Acclimatization:** Handle the animals for a period before the experiment to acclimatize them to human contact.
- **Alternative Dosing Methods:** If oral gavage continues to be a problem, consider alternative, less stressful methods of oral administration, such as incorporating the compound into a palatable food or gel.^[9]

Q3: I am not observing the expected anabolic effects at my chosen dosage. What should I consider?

A3: Several factors could contribute to a lack of efficacy:

- **Dosage:** The selected dose may be too low for your specific animal model or experimental endpoint. A dose-response study is recommended to determine the optimal dose.
- **Compound Stability:** Ensure that your stock of **BMS-564929** is stored correctly and has not degraded.
- **Formulation and Bioavailability:** Issues with the formulation, such as poor solubility or stability, can lead to reduced oral bioavailability. Consider preparing fresh formulations for each experiment.
- **Animal Model:** The response to SARMs can vary between different animal strains and species.

Q4: Are there any known adverse effects of SARMs that I should monitor for in my in vivo studies?

A4: While SARMs are designed to have a better safety profile than anabolic steroids, it is crucial to monitor for potential adverse effects. In some human cases of SARM use (often in non-clinical settings), liver injury and alterations in lipid profiles have been reported.^{[10][11][12]} Therefore, it is advisable to include endpoints to assess liver function (e.g., plasma levels of ALT and AST) and lipid panels in your study design, especially in longer-term experiments.

Data Presentation

Table 1: In Vivo Dosage of **BMS-564929** in Castrated Male Rats

Parameter	Value	Reference
Animal Model	Castrated Male Sprague Dawley Rats	[4]
Dosage Range	0.00001 - 10 mg/kg	[3][4]
Administration Route	Oral Gavage	[4]
Frequency	Once Daily	[4]
Vehicle	80% PEG 400, 20% Tween 20	[4]

Table 2: In Vitro Activity of **BMS-564929**

Parameter	Value	Reference
Binding Affinity (Ki) for Androgen Receptor	2.11 nM	[3]
Functional Selectivity (Muscle vs. Prostate in rats)	~20x	[2]

Experimental Protocols

Protocol: Oral Gavage Administration of **BMS-564929** in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

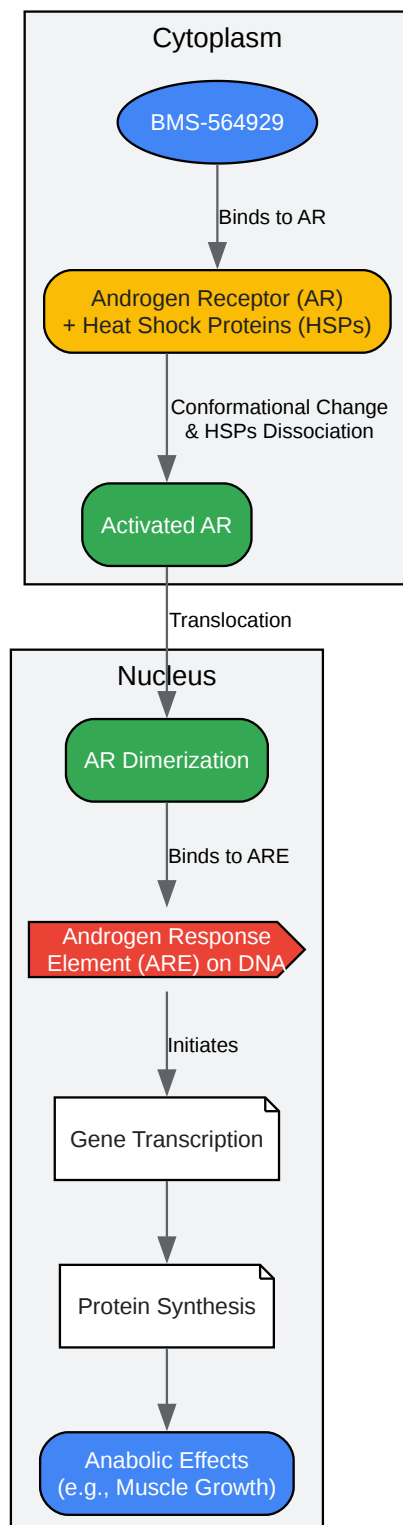
- Animal Preparation:
 - Use male Sprague Dawley rats, castrated if required by the study design.
 - Allow animals to acclimate to the facility for at least one week before the experiment.

- House animals under standard conditions with ad libitum access to food and water.
- Formulation Preparation:
 - Prepare the dosing solution of **BMS-564929** in a vehicle of 80% PEG 400 and 20% Tween 20.
 - Calculate the required concentration based on the desired dosage (mg/kg) and the average weight of the animals. The dosing volume is typically 1-5 mL/kg.
 - Ensure the compound is fully dissolved or forms a homogenous suspension. Sonication may be used to aid dissolution.
 - Prepare fresh formulations daily.
- Dosing Procedure:
 - Weigh each animal to determine the precise volume of the formulation to be administered.
 - Gently restrain the rat.
 - Use a proper-sized, ball-tipped gavage needle to minimize the risk of injury.
 - Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
 - Gently insert the gavage needle into the esophagus and slowly administer the calculated volume of the **BMS-564929** formulation.
 - If any resistance is met, or the animal shows signs of distress (e.g., coughing, choking), immediately withdraw the needle.
- Post-Dosing Monitoring:
 - Observe the animals for at least 15-30 minutes post-dosing for any immediate adverse reactions.

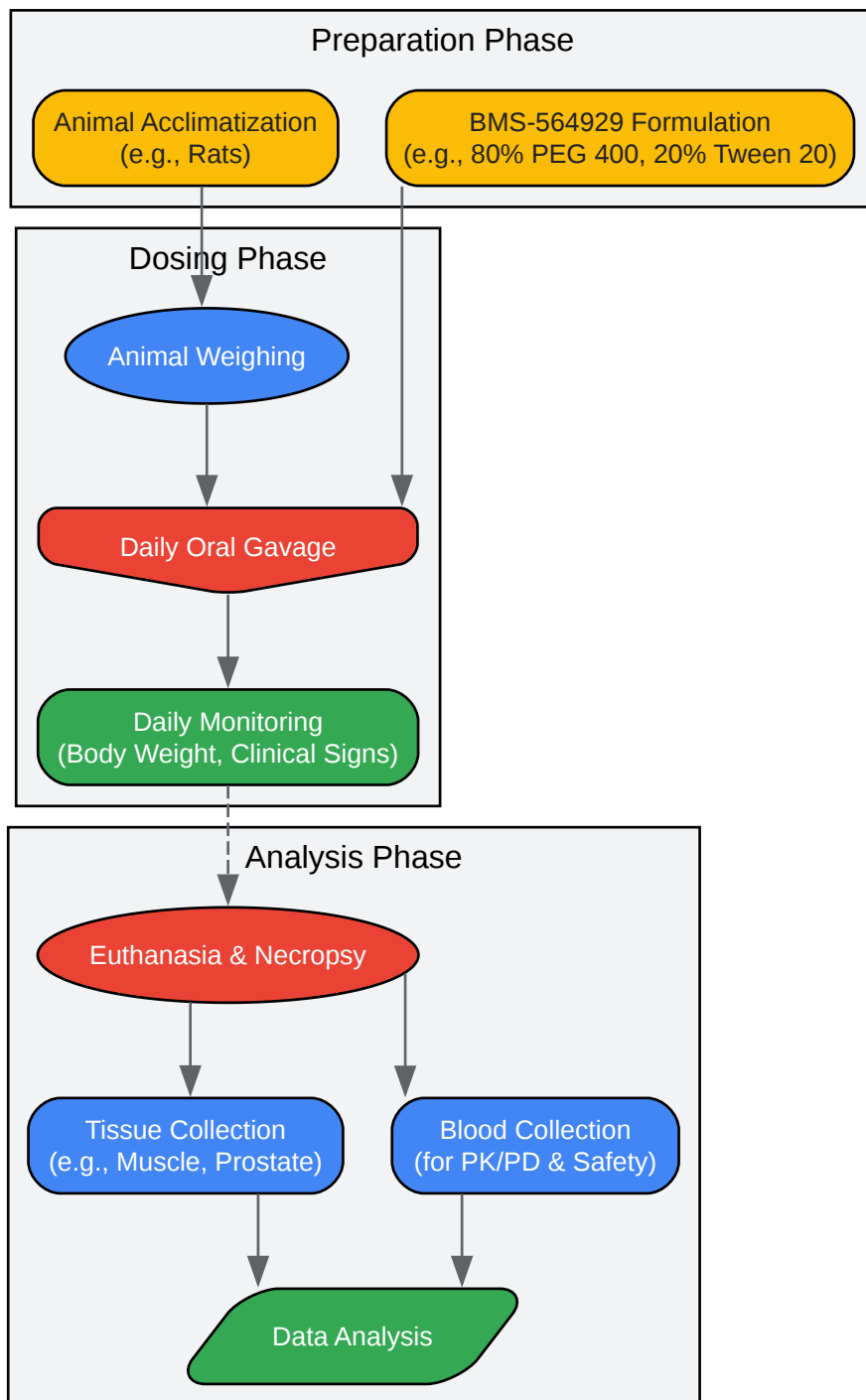
- Monitor the animals daily for any changes in behavior, food and water intake, and body weight.
- At the end of the study, collect relevant tissues and blood samples for analysis.

Mandatory Visualizations

Androgen Receptor Signaling Pathway for BMS-564929

[Click to download full resolution via product page](#)Caption: Androgen Receptor Signaling Pathway for **BMS-564929**.

In Vivo Experimental Workflow for BMS-564929

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